molecular formula C19H17NO3S B10979834 3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B10979834
M. Wt: 339.4 g/mol
InChI Key: XYOIMZVMGRPAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furochromenone core, and a tert-butyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the furochromenone core. Key steps in the synthesis may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Coupling with Furochromenone: The thiazole intermediate is then coupled with a furochromenone derivative using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and furochromenone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furochromenone core may also contribute to the compound’s biological effects by modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring.

    Furochromenone Derivatives: Compounds with similar furochromenone cores, such as certain flavonoids.

Uniqueness

3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or furochromenone derivatives.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H17NO3S/c1-10-20-15(9-24-10)13-6-11-5-12-14(19(2,3)4)8-22-17(12)7-16(11)23-18(13)21/h5-9H,1-4H3

InChI Key

XYOIMZVMGRPAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=CC4=C(C=C3OC2=O)OC=C4C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.